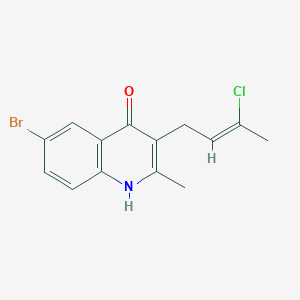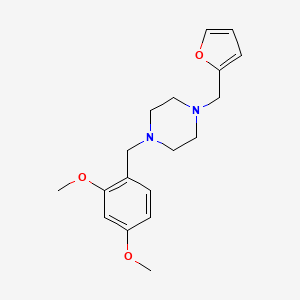![molecular formula C17H15N3O3S B5849580 N-{[(4-methylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5849580.png)
N-{[(4-methylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-methylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide, commonly known as MNAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as an anticancer drug. MNAT belongs to the class of acrylamide derivatives and is known to exhibit potent cytotoxicity against various cancer cell lines.
Mécanisme D'action
The mechanism of action of MNAT is not fully understood. However, it is believed that MNAT exerts its cytotoxic effects by inducing oxidative stress and DNA damage in cancer cells. MNAT has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
MNAT has been shown to exhibit several biochemical and physiological effects. MNAT has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cancer cell proliferation. MNAT has also been shown to inhibit the migration and invasion of cancer cells. Additionally, MNAT has been shown to exhibit anti-angiogenic effects, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
MNAT exhibits several advantages for lab experiments. MNAT is relatively easy to synthesize and has been shown to exhibit potent cytotoxicity against various cancer cell lines. However, MNAT also exhibits certain limitations for lab experiments. MNAT is highly reactive and may exhibit toxicity towards normal cells. Additionally, MNAT may exhibit low solubility in certain solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MNAT. One potential direction is to investigate the potential of MNAT as a combination therapy with other anticancer agents. MNAT may also be studied for its potential as an anti-inflammatory agent, as it has been shown to exhibit anti-inflammatory effects in certain studies. Additionally, the mechanism of action of MNAT may be further elucidated to better understand its anticancer activity.
Méthodes De Synthèse
MNAT can be synthesized through a multistep process involving the reaction of 4-methylaniline with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3-nitrobenzaldehyde to obtain the final product, MNAT.
Applications De Recherche Scientifique
MNAT has been extensively studied for its potential as an anticancer agent. Several studies have shown that MNAT exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. MNAT has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
(E)-N-[(4-methylphenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-12-5-8-14(9-6-12)18-17(24)19-16(21)10-7-13-3-2-4-15(11-13)20(22)23/h2-11H,1H3,(H2,18,19,21,24)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPGDIFEKFTRPP-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-benzyl-1-piperazinyl)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5849504.png)
![4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5849515.png)

![4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B5849535.png)




![5,7-dimethyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5849563.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5849568.png)
![{2-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5849572.png)
![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5849583.png)
